molecular formula C10H11NO4 B143521 3-Carbamoyl-2-phenylpropionic acid CAS No. 139262-66-1

3-Carbamoyl-2-phenylpropionic acid

Cat. No. B143521
M. Wt: 209.2 g/mol
InChI Key: AYRIVCKWIAUVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamoyl-2-phenylpropionic acid (CPP) is an organic compound that belongs to the class of amino acids. CPP has been shown to have various biochemical and physiological effects, making it an important molecule in scientific research.

Scientific Research Applications

Metabolic Pathway Understanding

3-Carbamoyl-2-phenylpropionic acid has been identified as a significant metabolite in studies analyzing the metabolic pathways of certain drugs. For instance, Thompson et al. (1996) noted that this compound is a major human metabolite formed from the antiepileptic drug felbamate, suggesting its role in drug metabolism and potential toxicities associated with drug treatment (Thompson et al., 1996).

Chemical Synthesis and Transformation

Research has explored the chemical synthesis and transformations involving 3-carbamoyl-2-phenylpropionic acid. De Vries et al. (1998) investigated the conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts (De Vries et al., 1998). This highlights its relevance in chemical synthesis processes, potentially useful in pharmaceutical manufacturing.

Antimicrobial Properties

Some studies have explored the antimicrobial properties of 3-carbamoyl-2-phenylpropionic acid. For example, Yehia et al. (2020) found that this compound exhibited significant antimicrobial activity, suggesting its potential use in managing plant phytopathogens (Yehia et al., 2020).

Biosynthesis Processes

3-Carbamoyl-2-phenylpropionic acid has been studied in the context of biosynthesis processes. For instance, Wang et al. (2019) presented a biocatalytic process using simple phenols, pyruvate, and ammonia to synthesize phenylpropionic acids, including 3-carbamoyl-2-phenylpropionic acid (Wang et al., 2019). This demonstrates its potential in green chemistry and sustainable production methods.

Medical Research and Drug Development

In medical research and drug development, this compound has been implicated in studies examining drug metabolites and their physiological impacts. Thompson et al. (2000) explored the metabolic scheme leading to 3-carbamoyl-2-phenylpropionic acid from felbamate and its implications for pharmacology and toxicology (Thompson et al., 2000).

properties

CAS RN

139262-66-1

Product Name

3-Carbamoyl-2-phenylpropionic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

3-carbamoyloxy-2-phenylpropanoic acid

InChI

InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13)

InChI Key

AYRIVCKWIAUVOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)C(=O)O

synonyms

3-carbamoyloxy-2-phenylpropionic acid
CPPA-3,2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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